

Developing a validated analytical method for 11-Methoxyangonin

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Compound of Interest

Compound Name: 11-Methoxyangonin

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An Application Note and Protocol for the Development of a Validated Analytical Method for **11-Methoxyangonin**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **11-Methoxyangonin**. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in research and quality control settings. All experimental protocols and validation data are presented herein.

Introduction

11-Methoxyangonin is a naturally occurring kavalactone, a class of compounds found in the kava plant (*Piper methysticum*). Kavalactones are known for their various physiological effects, and accurate quantification of individual kavalactones like **11-Methoxyangonin** is crucial for standardization of extracts, pharmacokinetic studies, and overall drug development and quality control.^{[1][2]} High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of kavalactones due to its high resolution and sensitivity.^{[1][2][3]} This application note provides a comprehensive, validated HPLC method for the quantitative analysis of **11-Methoxyangonin**.

Proposed Analytical Method

A reversed-phase HPLC method with UV detection was developed and validated for the quantification of **11-Methoxyangonin**.

2.1. Instrumentation, Chemicals, and Reagents

- Instrumentation: An Agilent 1120 Compact HPLC system or equivalent, equipped with a gradient pump, mobile phase degasser, column oven, autosampler, and UV detector.[4]
- Column: Zorbax SB C-18 column (4.6 x 150 mm, 5 µm).[4]
- Chemicals: **11-Methoxyangonin** reference standard (>99% purity), HPLC-grade acetonitrile and methanol, and formic acid.[4] Purified water (Milli-Q or equivalent).
- Sample Matrix: For the purpose of this validation, a simple matrix of 50:50 methanol:water was used. For specific applications, the extraction protocol may need to be adapted.

2.2. Chromatographic Conditions

Parameter	Condition
Mobile Phase	Acetonitrile:Water with 0.1% Formic Acid (55:45 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection Wavelength	240 nm[3]
Run Time	10 minutes

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, focusing on specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]

3.1. Specificity

Specificity was evaluated by analyzing a blank sample (mobile phase), a standard solution of **11-Methoxyangonin**, and a sample spiked with related kavalactones (e.g., yangonin, kavain) to ensure no interference at the retention time of **11-Methoxyangonin**. The peak for **11-Methoxyangonin** was found to be well-resolved with no co-eluting peaks.

3.2. Linearity and Range

The linearity of the method was determined by analyzing a series of six concentrations of **11-Methoxyangonin** ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Result
Linearity Range	1 - 100 µg/mL
Regression Equation	$y = 25432x + 1234$
Correlation Coefficient (r^2)	0.9998

3.3. Accuracy

Accuracy was determined by the recovery of known amounts of **11-Methoxyangonin** spiked into a blank matrix at three concentration levels (low, medium, and high). The analysis was performed in triplicate for each level.

Spiked Concentration (µg/mL)	Mean Measured Concentration (µg/mL)	Recovery (%)	RSD (%)
10	9.89	98.9	1.2
50	50.45	100.9	0.8
90	89.28	99.2	1.1

3.4. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[7]

3.4.1. Repeatability

Six replicate injections of a 50 µg/mL standard solution were made on the same day.

Parameter	Result
Mean Peak Area	1271600
Standard Deviation	15259
RSD (%)	1.2

3.4.2. Intermediate Precision

The analysis was repeated on three different days by two different analysts.

Day	Analyst	Mean Peak Area	RSD (%)
1	1	1271600	1.2
2	1	1275800	1.4
3	2	1269900	1.1
Overall	1272433	1.3	

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Result
LOD	0.3 µg/mL
LOQ	1.0 µg/mL

3.6. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The parameters tested included flow rate (± 0.1 mL/min), column temperature ($\pm 2^\circ\text{C}$), and mobile phase composition ($\pm 2\%$ acetonitrile). The results showed no significant changes in peak area, retention time, or peak shape, indicating the method's robustness.

Experimental Protocols

4.1. Preparation of Stock and Working Standard Solutions

- **Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **11-Methoxyangonin** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 $\mu\text{g/mL}$.

4.2. Sample Preparation (from a hypothetical plant extract)

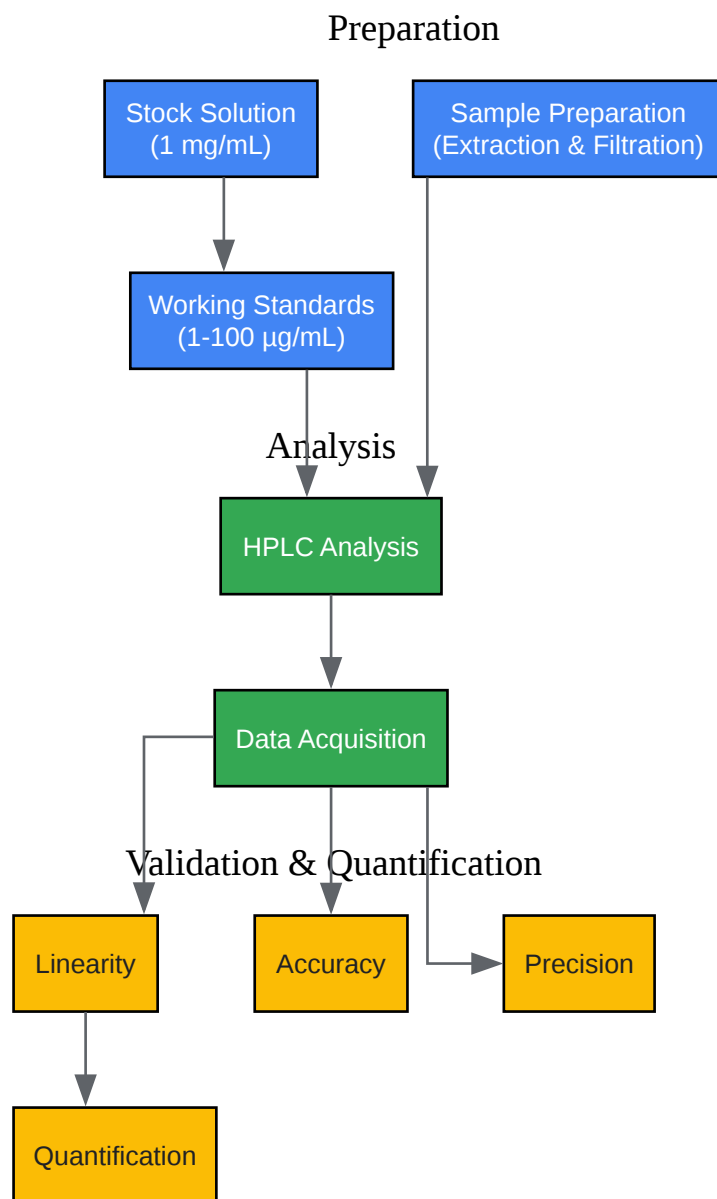
- **Extraction:** Accurately weigh 1 g of the powdered plant material and place it in a 50 mL centrifuge tube. Add 20 mL of methanol and sonicate for 30 minutes.
- **Centrifugation:** Centrifuge the mixture at 4000 rpm for 15 minutes.
- **Filtration:** Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- **Dilution:** If necessary, dilute the filtered extract with the mobile phase to bring the concentration of **11-Methoxyangonin** within the linear range of the calibration curve.

4.3. HPLC Analysis Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 10 μL of the blank (mobile phase), followed by the working standard solutions and the prepared samples.

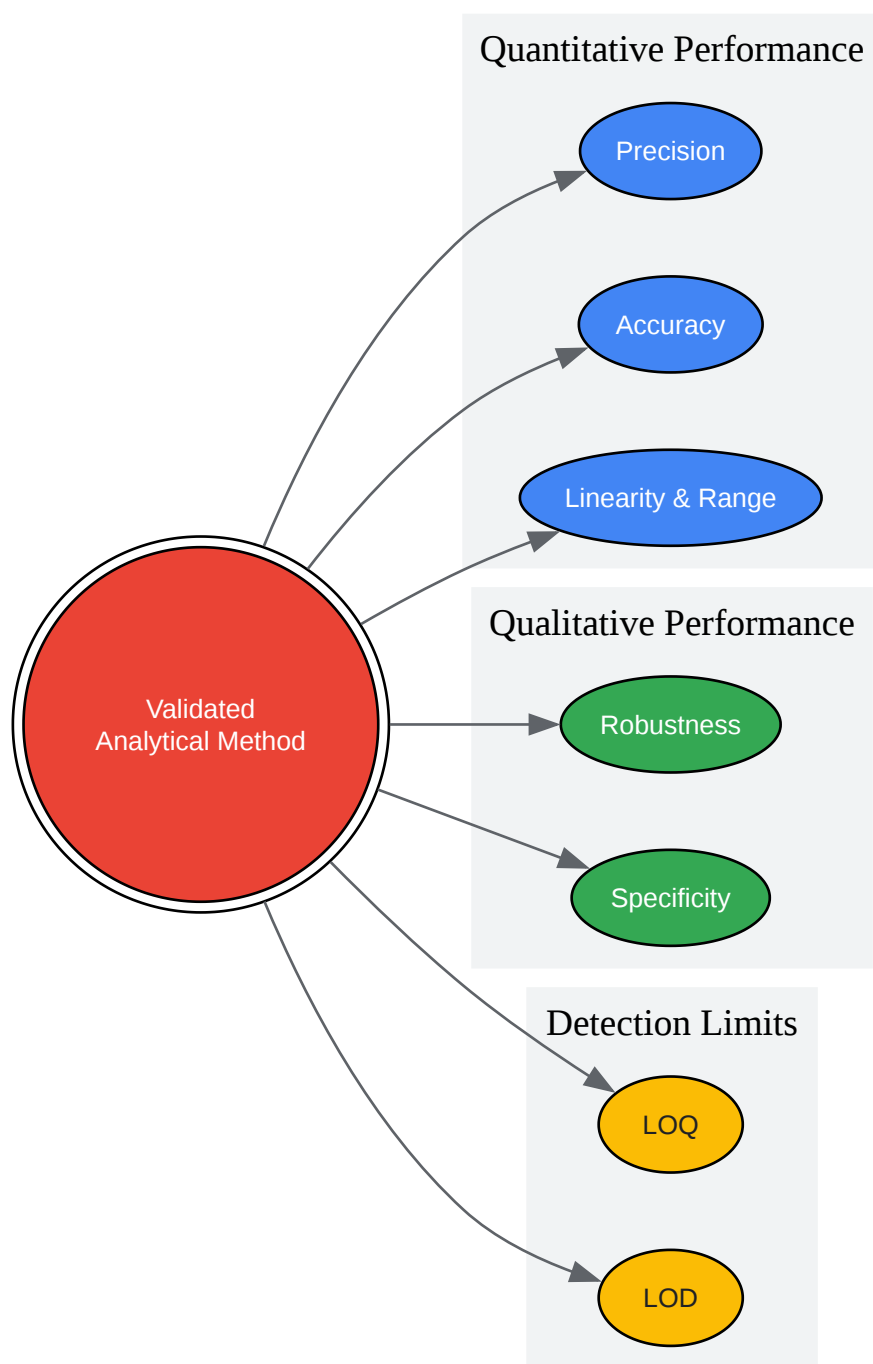
- Record the chromatograms and integrate the peak area for **11-Methoxyangonin**.
- Construct the calibration curve and determine the concentration of **11-Methoxyangonin** in the samples.

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **11-Methoxyangonin**.



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Caption: Interrelationship of analytical method validation parameters.

Conclusion

The developed HPLC method for the quantification of **11-Methoxyangonin** is simple, rapid, and reliable. The method has been validated according to ICH guidelines and has demonstrated excellent linearity, accuracy, precision, and robustness. This method is suitable for the routine analysis of **11-Methoxyangonin** in various sample matrices, supporting further research and development in this area.

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